2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of heterocyclic building blocks, specifically pyrazoles It has a molecular formula of C10H16N2O2 and a molecular weight of 19625 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid typically involves the reaction of ethylamine with 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-(Ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of both an ethylamino group and a 5-methyl-1H-pyrazol-1-yl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(ethylamino)-3-(5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-7(2)4-5-11-12/h4-5,8,10H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
CVJBIRVBONCBTK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C(=CC=N1)C)C(=O)O |
Origin of Product |
United States |
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